molecular formula C16H13ClFNO4S B2398609 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 2210141-60-7

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2398609
CAS No.: 2210141-60-7
M. Wt: 369.79
InChI Key: BKDYEQXPNNPOKP-UHFFFAOYSA-N
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Description

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring substituted with chlorine, fluorine, and a di(furan-2-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a suitable benzene derivative, followed by chlorination and fluorination reactions. The di(furan-2-yl)ethyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of the sulfonamide group would produce an amine derivative.

Scientific Research Applications

3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group is known to form strong hydrogen bonds, which could be crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-methoxybenzenesulfonamide
  • 2-chloro-N-(2,2-di(furan-2-yl)ethyl)benzenesulfonamide
  • 1-(2-chlorophenyl)-N-(2,2-di(furan-2-yl)ethyl)methanesulfonamide

Uniqueness

Compared to similar compounds, 3-chloro-N-(2,2-di(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable target for further research.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3-chloro-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO4S/c17-13-9-11(5-6-14(13)18)24(20,21)19-10-12(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,12,19H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDYEQXPNNPOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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